While there isn't specific information regarding the synthesis of 3,6-dimethyl-2-nitroaniline itself within the provided abstracts, a related compound, 4,5-dimethyl-2-nitroaniline (DMNA) was mentioned in the context of sensing applications []. The synthesis of DMNA typically involves nitration of the corresponding xylene isomer, followed by selective reduction of one nitro group to an amine. A similar approach could potentially be employed for the synthesis of 3,6-dimethyl-2-nitroaniline, starting from the appropriate xylene isomer.
The research on DMA and its effects on nasal carcinogenesis suggests potential implications for the safety assessment of veterinary drugs and their metabolites, particularly in food-producing animals. The findings underscore the importance of evaluating the long-term effects of such compounds on animal health and the potential risks to human consumers1.
The study on calcium channel modulators provides a foundation for the development of new therapeutic agents for cardiovascular diseases. The enantiomers synthesized in the study serve as lead compounds for drug discovery, particularly for the treatment of congestive heart failure. The ability to modulate calcium channels also offers a probe to study the structure-function relationships of these channels, which could be beneficial for the design of novel drugs with improved efficacy and safety profiles2.
The mechanism of action for 2,6-dimethylaniline (DMA) has been explored in the context of nasal carcinogenesis. DMA, a metabolite of xylazine, was found to have tumor-promoting activity in the nasal cavity of rats when administered after initiation with N-bis(2-hydroxypropyl)nitrosamine (DHPN). The study showed that DMA significantly increased the incidence of carcinomas and other pre-cancerous lesions in the olfactory mucosa, suggesting a role as a tumor promoter in this specific tissue1.
In another study, enantiomers of a related compound were synthesized to evaluate their modulating activities on calcium channels. The (-)-(S)-2 enantiomer acted as a cardioselective calcium channel agonist and a smooth muscle selective calcium channel antagonist, while the (+)-(R)-3 enantiomer exhibited antagonist activity on both cardiac and smooth muscle calcium channels. These findings highlight the potential for nitroaniline derivatives to interact with calcium channels, which could be relevant for the pharmacological profile of 3,6-Dimethyl-2-nitroaniline2.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: